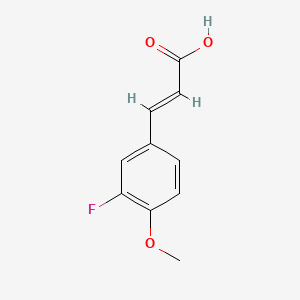

3-Fluoro-4-methoxycinnamic acid

Beschreibung

Overview of Cinnamic Acid Derivatives as Research Scaffolds

Cinnamic acid and its derivatives are a class of organic compounds that are widespread in the plant kingdom. jocpr.commdpi.com They form the core of the phenylpropanoid pathway, a major route in plant secondary metabolism that gives rise to a vast array of natural products, including flavonoids, lignins, and stilbenes. wikipedia.orgnumberanalytics.comchemeurope.com The fundamental structure of cinnamic acid, featuring a phenyl group attached to an acrylic acid moiety, provides a versatile scaffold for chemical modification. nih.govnih.gov

Researchers have long been interested in cinnamic acid derivatives for their diverse biological activities, which include antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. nih.govmdpi.com The ability to modify the phenyl ring and the carboxylic acid group allows for the fine-tuning of the molecule's properties, making them attractive starting points for the development of new compounds with specific functions. nih.gov The presence of the double bond in the acrylic acid side chain also offers a site for various chemical transformations.

Significance of Halogenated and Methoxylated Substituents in Phenylpropanoid Chemistry

The introduction of halogen atoms, particularly fluorine, and methoxy (B1213986) groups onto the phenylpropanoid skeleton can dramatically alter the physicochemical and biological properties of the parent compound.

Fluorine , the most electronegative element, is often incorporated into molecules in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity to target proteins. nih.govresearchgate.net The substitution of a hydrogen atom with a fluorine atom, which has a small van der Waals radius, generally does not introduce significant steric hindrance. benthamdirect.com The strong carbon-fluorine bond can block metabolic pathways, leading to a longer biological half-life for fluorinated drugs. wikipedia.orgnih.gov

The methoxy group (-OCH3) is another key substituent in drug discovery and natural product chemistry. nih.govdrughunter.com It can influence a molecule's conformation and electronic properties, and its presence can lead to improved potency and selectivity. tandfonline.comresearchgate.net The methoxy group is a non-lipophilic substituent when attached to an aromatic ring, which can be advantageous in optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. tandfonline.com However, it can also be a site of metabolic O-demethylation. tandfonline.comtandfonline.com

Rationale for Comprehensive Investigation of 3-Fluoro-4-methoxycinnamic Acid

The specific substitution pattern of this compound, with a fluorine atom at the C3 position and a methoxy group at the C4 position of the phenyl ring, presents a compelling case for detailed study. This arrangement of an electron-withdrawing fluorine atom adjacent to an electron-donating methoxy group creates a unique electronic environment on the aromatic ring, which can influence its reactivity and interactions with biological targets.

A comprehensive investigation into this compound is warranted to understand how this specific combination of substituents impacts its chemical properties and potential applications. For instance, this compound can serve as a template for the synthesis of more complex molecules, such as azido (B1232118) compounds. biosynth.com The chemical data gathered from such an investigation can provide valuable insights for the rational design of new derivatives with tailored properties.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its application in further research and synthesis.

| Property | Value |

| Molecular Formula | C₁₀H₉FO₃ |

| Molecular Weight | 196.18 g/mol |

| CAS Number | 713-85-9 |

| Synonyms | (2E)-3-(3-Fluoro-4-methoxyphenyl)acrylic acid, (2E)-3-(3-Fluoro-4-methoxyphenyl)-2-propenoic acid |

Data sourced from multiple chemical suppliers and databases. biosynth.com2abiotech.net

Synthesis of this compound

The synthesis of this compound can be achieved through various organic chemistry reactions. A common approach involves the condensation of a substituted benzaldehyde (B42025) with a compound containing an active methylene (B1212753) group, such as malonic acid.

For example, a related compound, 3-methoxycinnamic acid, is prepared by reacting m-methoxybenzaldehyde with malonic acid in the presence of a base like pyridine (B92270). google.com A similar strategy could be employed for this compound, starting with 3-fluoro-4-methoxybenzaldehyde (B1294953). The synthesis of this starting aldehyde can be accomplished from 2-fluoro-4-bromoanisole, which is converted to 3-fluoro-4-methoxybenzonitrile (B1362260) and subsequently hydrolyzed. prepchem.com

Another potential synthetic route could involve a Perkin reaction, a well-established method for synthesizing cinnamic acids, although it may lead to side products. jocpr.com

Comparative Analysis with Related Cinnamic Acid Derivatives

To better understand the influence of the fluoro and methoxy substituents, it is useful to compare the properties of this compound with its parent compound, cinnamic acid, and other related derivatives.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Cinnamic Acid | C₉H₈O₂ | 148.16 | 133 |

| 4-Methoxycinnamic Acid | C₁₀H₁₀O₃ | 178.18 | 173-175 |

| This compound | C₁₀H₉FO₃ | 196.18 | Not readily available |

| 3-Fluoro-4-methoxyphenylboronic acid | C₇H₈BFO₃ | 169.95 | 206-211 |

Data for Cinnamic Acid, 4-Methoxycinnamic Acid, and 3-Fluoro-4-methoxyphenylboronic acid sourced from various chemical databases. sigmaaldrich.comnih.govchemicalbook.comfishersci.ca The melting point for this compound is not consistently reported in publicly available literature.

The introduction of the methoxy group in 4-methoxycinnamic acid increases the molecular weight and significantly raises the melting point compared to cinnamic acid, suggesting stronger intermolecular forces. The addition of a fluorine atom in this compound further increases the molecular weight.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKZYEBQHWQTZKA-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

713-85-9 | |

| Record name | 3'-Fluoro-4'-methoxycinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000713859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-fluoro-4'-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Analog Design for 3 Fluoro 4 Methoxycinnamic Acid

Chemical Synthesis Approaches for 3-Fluoro-4-methoxycinnamic Acid

The formation of the α,β-unsaturated carboxylic acid structure of this compound is primarily achieved through well-established condensation reactions. The choice of strategy depends on factors such as precursor availability, desired yield, and environmental considerations.

Perkin and Knoevenagel Condensation Strategies

The construction of cinnamic acids and their derivatives is historically rooted in the Perkin and Knoevenagel condensation reactions. wikipedia.orgcambridge.org

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the anhydride's alkali salt, which acts as a base catalyst. wikipedia.org For the synthesis of this compound, this would involve the reaction of 3-fluoro-4-methoxybenzaldehyde (B1294953) with acetic anhydride and an alkali acetate, such as sodium acetate. cambridge.orgsigmaaldrich.comuns.ac.id The reaction proceeds through the formation of a carbanion from the anhydride, which then attacks the aldehyde. Subsequent dehydration and hydrolysis yield the final α,β-unsaturated acid. cambridge.org While a foundational method, the Perkin reaction often requires high temperatures and can result in lower yields. researchgate.net

The Knoevenagel condensation is a more versatile and widely used method for this transformation. rsc.org It involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, such as malonic acid, in the presence of a basic catalyst. rsc.orgresearchgate.net To synthesize this compound, 3-fluoro-4-methoxybenzaldehyde is reacted with malonic acid. sigmaaldrich.com The reaction is typically catalyzed by amines like pyridine (B92270) and piperidine. rsc.orgtue.nl The initial condensation product undergoes subsequent decarboxylation, often promoted by heat, to afford the cinnamic acid derivative. tue.nl This method is often preferred due to its generally higher yields and milder reaction conditions compared to the Perkin condensation.

Precursor Derivatization and Regioselective Functionalization

The successful synthesis of this compound is critically dependent on the availability of its key precursor, 3-fluoro-4-methoxybenzaldehyde. sigmaaldrich.com The synthesis of this aldehyde itself is a study in precursor derivatization and regioselective functionalization. The challenge lies in the precise placement of the fluorine atom onto the aromatic ring.

A plausible synthetic route could begin with a readily available starting material such as isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde). The synthesis would involve a multi-step process:

Protection: The hydroxyl group of the starting material is protected to prevent it from reacting in subsequent steps.

Regioselective Fluorination: An electrophilic fluorinating agent, such as Selectfluor, is used to introduce the fluorine atom at the desired position on the benzene (B151609) ring. schenautomacao.com.br The directing effects of the existing methoxy (B1213986) and protected hydroxyl groups guide the fluorine to the correct location.

Deprotection: The protecting group is removed from the hydroxyl group to yield the intermediate 3-fluoro-4-hydroxybenzaldehyde. ossila.com

Methylation: The newly revealed hydroxyl group is then methylated to give the final precursor, 3-fluoro-4-methoxybenzaldehyde.

This strategic sequence highlights the importance of controlling reactivity and directing substitution patterns on the aromatic ring to construct the specifically functionalized precursors required for the final product.

Optimization of Reaction Conditions for Yield and Purity

Maximizing the yield and purity of this compound via the Knoevenagel condensation requires careful optimization of several reaction parameters. Research into the synthesis of various cinnamic acids has identified key variables that can be fine-tuned. researchgate.net

Catalyst and Solvent Systems: Traditionally, the Knoevenagel condensation uses pyridine as both a solvent and a base, often with a catalytic amount of piperidine. rsc.org However, due to pyridine's toxicity, greener alternatives have been developed. rsc.orgtue.nl Replacing pyridine with aliphatic tertiary amines like triethylamine (B128534) in less harmful solvents such as toluene (B28343) has proven effective. rsc.org Other catalytic systems include the use of benign catalysts like L-proline or boric acid in ethanol, or ammonium (B1175870) salts like ammonium bicarbonate in solvent-free or minimal-solvent conditions. tue.nlnih.govmdpi.com

Temperature and Reaction Time: Reaction temperature and duration are critical. Higher temperatures can promote the necessary decarboxylation step but may also lead to the formation of undesired byproducts, such as styrenes from a second decarboxylation. tue.nl Optimization often involves finding a balance where the desired cinnamic acid is formed efficiently without significant degradation. For instance, studies on similar aldehydes have shown that temperatures around 140°C are effective in solvent-free conditions. tue.nlsciencemadness.org

Reactant Stoichiometry: The molar ratio of the reactants, particularly the amount of malonic acid relative to the aldehyde, can impact the reaction rate and final yield. While a large excess of malonic acid was traditionally used, optimization has shown that reducing the excess to as little as 1.2 equivalents can be equally effective, which improves the process's efficiency and reduces waste. tue.nl

Table 1: Optimization Parameters for Knoevenagel-type Synthesis of Cinnamic Acids

| Parameter | Traditional Conditions | Optimized/Green Conditions | Effect on Reaction |

|---|---|---|---|

| Catalyst | Pyridine, Piperidine rsc.org | L-Proline, Ammonium Bicarbonate, Triethylamine rsc.orgtue.nlnih.gov | Avoids toxic reagents, can improve yield and selectivity. |

| Solvent | Pyridine, Toluene rsc.org | Ethanol, Water, Solvent-Free tue.nlnih.govsemanticscholar.org | Reduces environmental impact and simplifies workup. |

| Temperature | Reflux (variable) rsc.org | Room Temperature to 140°C tue.nlmdpi.com | Controls selectivity; higher temps can cause decarboxylation. tue.nl |

| Energy Source | Conventional Heating | Microwave, Ultrasound researchgate.netsapub.org | Accelerates reaction, potentially improving yield and reducing time. |

| Reactant Ratio | Large excess of malonic acid tue.nl | ~1.2 equivalents of malonic acid tue.nl | Improves atom economy and reduces waste. |

Development of this compound Derivatives and Conjugates

The carboxylic acid moiety of this compound serves as a versatile handle for chemical modification, allowing for the synthesis of derivatives and conjugates designed as specialized molecular probes.

Synthesis of Esters and Amides for Pharmacological Probes

The conversion of this compound into its corresponding esters and amides is a key strategy for generating libraries of compounds for pharmacological screening. nih.gov Cinnamic acid derivatives have been investigated as inhibitors of enzymes like monoamine oxidases (MAO) and cholinesterases, which are relevant targets in neurodegenerative diseases. nih.govnih.gov

The synthesis of these derivatives follows standard organic chemistry protocols:

Esterification: Esters can be prepared by reacting this compound with a desired alcohol under acidic catalysis (Fischer esterification) or, for more sensitive substrates, by first converting the carboxylic acid to a more reactive species.

Amidation: Amides are typically synthesized by activating the carboxylic acid group, for example, by converting it to an acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. sapub.org Alternatively, peptide coupling reagents (e.g., DCC, EDC) can be used to directly form the amide bond with an amine, a method that is common for creating amide derivatives for biological testing. nih.gov

By reacting this compound with a diverse range of alcohols and amines, a library of ester and amide probes can be systematically generated to explore structure-activity relationships and identify lead compounds for therapeutic development. nih.gov

Incorporation of Azido (B1232118) Groups and Other Bio-Orthogonal Tags

For applications in chemical biology, it is useful to equip this compound with a bio-orthogonal handle. rsc.org These are functional groups that are chemically inert within complex biological systems but can be made to react selectively with a specific partner. nih.gov The azide (B81097) (–N₃) group is a premier example of a bio-orthogonal tag, widely used in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions, often termed "click chemistry". nih.govfriscourtlab.com

While one source suggests that this compound can be used as a template to synthesize azido compounds via a hydrogenation reaction, this method is chemically unlikely. biosynth.com A more plausible approach involves modifying either the precursor or the final molecule to introduce the azide. For instance, an amino-substituted benzaldehyde (B42025) could be used as a precursor, with the amino group being converted to an azide prior to the Knoevenagel condensation.

Alternatively, the carboxylic acid of the final this compound could be reduced to a primary alcohol. This alcohol can then be converted into a good leaving group (like a tosylate) and subsequently displaced by sodium azide to install the azido group. The resulting azido-tagged molecule can be used as a probe to label biomolecules. For example, if incorporated into a larger molecule that binds to a specific cellular target, the azide handle allows for subsequent attachment of a reporter molecule (e.g., a fluorescent dye or an affinity tag) via a click reaction with a strained alkyne like dibenzocyclooctyne (DBCO). nih.govnih.gov This enables the visualization and study of biological processes in living systems. rsc.org

Exploration of Stereoselective Synthetic Pathways

The spatial arrangement of atoms in a molecule, or stereochemistry, can significantly influence its biological activity and physical properties. In the context of this compound, stereoselectivity primarily pertains to the geometry of the carbon-carbon double bond, leading to the existence of (E) and (Z) isomers. Furthermore, the synthesis of chiral analogs, where stereogenic centers are introduced, represents another important facet of stereoselective synthesis. This section explores potential synthetic methodologies to achieve control over these stereochemical aspects.

Synthesis of (E) and (Z) Isomers

The controlled synthesis of either the (E) or (Z) isomer of this compound is a key objective in designing analogs with specific conformational properties. While the (E)-isomer is more common and often thermodynamically favored, specific reaction conditions can be employed to selectively produce the (Z)-isomer.

One of the most powerful methods for stereoselective alkene synthesis is the Horner-Wadsworth-Emmons (HWE) reaction . This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. The stereochemical outcome of the HWE reaction can be influenced by the structure of the phosphonate (B1237965) reagent and the reaction conditions.

Specifically, the Still-Gennari modification of the HWE reaction is renowned for its high (Z)-selectivity. nih.govnumberanalytics.comresearchgate.netresearchgate.netmdpi.com This method utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in the presence of a strong, non-nucleophilic base like potassium hexamethyldisilazide (KHMDS) at low temperatures. nih.govnumberanalytics.com

A plausible synthetic route to (Z)-3-Fluoro-4-methoxycinnamic acid would involve the reaction of 3-Fluoro-4-methoxybenzaldehyde with a Still-Gennari-type phosphonate reagent. The electron-withdrawing nature of the fluoro and methoxy substituents on the benzaldehyde may influence the reactivity and selectivity of the olefination. masterorganicchemistry.com

Conversely, to favor the formation of the (E)-isomer, the standard Horner-Wadsworth-Emmons conditions, often employing a sodium hydride (NaH) base and a less sterically demanding phosphonate ester, can be utilized. researchgate.net The Heck reaction , a palladium-catalyzed cross-coupling of an aryl halide with an alkene, also typically yields the (E)-isomer with high selectivity. researchgate.net

Below is a data table summarizing the key aspects of potential stereoselective olefination reactions for the synthesis of this compound isomers.

| Reaction Type | Key Reagents | Expected Major Isomer | Key Parameters for Optimization |

| Still-Gennari Olefination | 3-Fluoro-4-methoxybenzaldehyde, bis(2,2,2-trifluoroethyl)phosphonoacetate, KHMDS | (Z) | Base selection, temperature, solvent |

| Standard HWE Olefination | 3-Fluoro-4-methoxybenzaldehyde, Triethyl phosphonoacetate, NaH | (E) | Base and solvent choice |

| Wittig Reaction | 3-Fluoro-4-methoxybenzaldehyde, Non-stabilized ylide | (Z) | Ylide structure, solvent, presence of salts |

| Heck Reaction | 3-Fluoro-4-iodo(or bromo)benzene, Acrylic acid ester, Pd catalyst | (E) | Catalyst system, base, solvent |

Asymmetric Synthesis of Chiral Analogs

The introduction of chirality into analogs of this compound can be achieved through various asymmetric synthesis strategies. These methods aim to create one enantiomer of a chiral molecule in excess over the other.

One prominent approach is asymmetric hydrogenation . This involves the reduction of the carbon-carbon double bond of a this compound derivative using a chiral catalyst, typically a transition metal complex with a chiral ligand. numberanalytics.comrsc.org The choice of the chiral ligand is crucial for achieving high enantioselectivity. A variety of chiral phosphine (B1218219) ligands have been developed for rhodium- and ruthenium-catalyzed asymmetric hydrogenations of cinnamic acid derivatives. numberanalytics.comrsc.org

Another powerful strategy involves the use of chiral auxiliaries . the-innovation.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate molecule to direct a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary is removed. For instance, a chiral oxazolidinone auxiliary could be attached to the carboxylic acid moiety of a this compound precursor. Subsequent reactions, such as conjugate additions to the double bond, would be directed by the chiral auxiliary, leading to the formation of a new stereocenter with high diastereoselectivity.

Furthermore, asymmetric catalysis using chiral organocatalysts or metal complexes can be employed for various transformations on the cinnamic acid scaffold, such as asymmetric epoxidation or dihydroxylation of the double bond, to introduce new chiral centers. nih.gov

The selection of the most appropriate stereoselective pathway will depend on the desired stereoisomer and the specific structural features of the target analog. Careful consideration of reaction conditions and the use of appropriate chiral catalysts or auxiliaries are paramount to achieving high levels of stereocontrol.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Fluoro 4 Methoxycinnamic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 3-fluoro-4-methoxycinnamic acid. Through a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional experiments, an unambiguous assignment of all atoms in the structure can be achieved.

The ¹H NMR spectrum provides information on the chemical environment of protons, their multiplicity, and their proximity to one another. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and offers insight into their hybridization and bonding environment.

The chemical shifts for this compound can be predicted by analyzing the known data for parent compounds like 4-methoxycinnamic acid and considering the electronic effects of the fluorine substituent at the C-3 position. rsc.org The fluorine atom, being highly electronegative, influences the electron density of the aromatic ring and adjacent nuclei. The trans-configuration of the alkene protons (H-α and H-β) is confirmed by a large coupling constant (typically >15 Hz). chegg.com

Predicted ¹H NMR Data for this compound Predicted values based on analysis of substituted cinnamic acids.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| COOH | ~12.5 | Broad Singlet | - |

| H-β | ~7.6 | Doublet | J ≈ 16.0 |

| H-α | ~6.4 | Doublet | J ≈ 16.0 |

| Aromatic H (H-2, H-5, H-6) | 6.9 - 7.5 | Multiplet | - |

| OCH₃ | ~3.8 | Singlet | - |

Predicted ¹³C NMR Data for this compound Predicted values based on analysis of substituted cinnamic acids. rsc.orgrsc.org The presence of fluorine will induce C-F coupling, which is observable in the ¹³C spectrum.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~168 |

| C-4 | ~152 (d, ¹JC-F ≈ 245 Hz) |

| C-3 | ~148 (d, ²JC-F) |

| C-β | ~144 |

| C-1 | ~127 |

| C-α | ~117 |

| C-6 | ~125 |

| C-2 | ~118 (d, ²JC-F) |

| C-5 | ~115 (d, ³JC-F) |

| OCH₃ | ~56 |

¹⁹F NMR spectroscopy is a highly sensitive and specific technique for detecting fluorine atoms within a molecule. wikipedia.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, confirming the presence of one fluorine atom. The chemical shift of this signal is indicative of its electronic environment. For fluoroaromatic compounds, the chemical shift range is typically between +80 and +170 ppm relative to CFCl₃. ucsb.edu For compounds like 4-fluoroanisole, a relevant analog, the shift is around -120 to -125 ppm. rsc.org The signal for this compound would be expected in a similar region. Furthermore, this fluorine signal would exhibit coupling to adjacent protons (H-2 and H-5), appearing as a multiplet, which provides definitive proof of its position on the aromatic ring. wikipedia.orghuji.ac.il

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling correlations. For this compound, key expected cross-peaks would exist between the vinylic protons H-α and H-β, and among the coupled protons on the aromatic ring, confirming their adjacent relationships.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show cross-peaks connecting H-α to C-α, H-β to C-β, the methoxy (B1213986) protons to the methoxy carbon, and each aromatic proton to its corresponding aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range (2- and 3-bond) ¹H-¹³C correlations, which are essential for connecting the molecular fragments. Key HMBC correlations would be expected to confirm the structure:

From the methoxy protons (OCH₃) to the C-4 carbon.

From the vinylic proton H-α to the carbonyl carbon (C=O) and the aromatic carbon C-1.

From the vinylic proton H-β to the aromatic carbon C-1.

From aromatic protons (e.g., H-2) to adjacent carbons (e.g., C-1, C-3, C-4).

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum is excellent for identifying polar functional groups. For this compound, the spectrum would be dominated by absorptions from the carboxylic acid, the alkene, and the substituted benzene (B151609) ring. Data from analogs like 4-methoxycinnamic acid and 4-fluorocinnamic acid help in assigning these bands. researchgate.netnih.govchemicalbook.comdocbrown.info

Predicted FT-IR Data for this compound Based on characteristic frequencies of functional groups and data from analogous compounds. researchgate.netdocbrown.infochegg.com

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |

| ~1685 | Strong | C=O stretch (Conjugated carboxylic acid) |

| ~1630 | Medium | C=C stretch (Alkene) |

| ~1600, ~1510 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1420 | Medium | O-H bend (in-plane) |

| ~1250 | Strong | C-O stretch (Aryl ether & acid) |

| ~1170 | Medium | C-F stretch |

| ~980 | Strong | =C-H bend (trans-alkene, out-of-plane) |

| ~830 | Medium | C-H bend (Aromatic, out-of-plane) |

The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer in the solid state. The C=O stretch appears at a lower frequency due to conjugation with the double bond and aromatic ring. docbrown.info The C-F stretch is typically found in the 1400-1000 cm⁻¹ region. researchgate.net

Raman spectroscopy is complementary to FT-IR and is particularly sensitive to non-polar, symmetric vibrations. The Raman spectrum of this compound would provide clear signals for the carbon-carbon double bonds. esrf.fr

Predicted Raman Spectroscopy Data for this compound Based on characteristic frequencies and data from analogous compounds. chemicalbook.comnih.gov

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1635 | Very Strong | C=C stretch (Alkene) |

| ~1605 | Very Strong | C=C stretch (Aromatic ring, symmetric) |

| ~1255 | Medium | C-O stretch (Aryl ether) |

| ~1175 | Medium | C-F stretch |

The most intense peaks in the Raman spectrum are expected to be the C=C stretching vibrations of the alkene and the aromatic ring due to the high polarizability of these bonds. esrf.fr This technique provides a strong confirmatory "fingerprint" that complements the FT-IR data for a full vibrational analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful analytical method for investigating the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For this compound, the primary chromophore is the substituted cinnamic acid system. This system comprises a phenyl ring conjugated with a carbon-carbon double bond and a carboxylic acid group. This extended π-system is expected to give rise to strong UV absorption bands. The presence of the methoxy (-OCH₃) and fluoro (-F) substituents on the phenyl ring will influence the energy of these electronic transitions and, consequently, the wavelength of maximum absorption (λ_max).

The electronic transitions in such a system are typically of the π → π* type, involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The methoxy group, being an electron-donating group, is expected to cause a bathochromic (red) shift in the λ_max compared to unsubstituted cinnamic acid, moving the absorption to longer wavelengths. The fluorine atom, being an electronegative yet π-donating (through resonance) substituent, will also modulate the electronic structure and the resulting spectrum.

A hypothetical UV-Vis spectrum of this compound would likely exhibit a primary absorption band in the range of 280-320 nm, which is characteristic of substituted cinnamic acids. The exact λ_max would provide valuable information about the extent of conjugation and the electronic effects of the substituents.

Hypothetical UV-Vis Spectral Data for this compound

| Parameter | Expected Value |

| λ_max | 280 - 320 nm |

| Molar Absorptivity (ε) | 10,000 - 25,000 L·mol⁻¹·cm⁻¹ |

| Solvent | Ethanol or Methanol |

This table is predictive and based on the analysis of similar compounds. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound. Unlike standard mass spectrometry, which provides the nominal mass (to the nearest integer), HRMS can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This high precision allows for the unambiguous determination of the elemental composition of the molecule.

For this compound (C₁₀H₉FO₃), the theoretical exact mass can be calculated by summing the exact masses of its constituent atoms (¹²C, ¹H, ¹⁹F, and ¹⁶O). The experimentally measured exact mass from an HRMS instrument would be compared to this theoretical value. A close match (typically within a few parts per million, ppm) provides strong evidence for the proposed molecular formula.

Theoretical vs. Expected Experimental Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₉FO₃ |

| Theoretical Exact Mass | 196.0536 |

| Expected HRMS Result ([M-H]⁻) | 195.0455 ± 0.0005 |

| Expected HRMS Result ([M+H]⁺) | 197.0613 ± 0.0005 |

The expected HRMS results are based on the theoretical exact mass and common ionization modes. The tolerance (± 0.0005) is illustrative of typical HRMS accuracy.

X-ray Crystallography for Solid-State Molecular Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays provides information about the electron density distribution within the crystal, from which the positions of the individual atoms can be deduced.

A successful X-ray crystallographic analysis of this compound would provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between chemical bonds.

Intermolecular interactions: Details of how the molecules are packed in the crystal lattice, including hydrogen bonding (e.g., between the carboxylic acid groups of adjacent molecules) and other non-covalent interactions.

The crystal structure would reveal whether the molecule adopts a trans or cis configuration about the carbon-carbon double bond, with the trans isomer generally being more stable. It would also show the conformation of the methoxy group and the extent of any intramolecular hydrogen bonding.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~90-110 |

| Z (molecules per unit cell) | 4 |

This table presents a plausible set of crystallographic parameters for a molecule of this type and is for illustrative purposes only.

Computational Chemistry and Theoretical Modeling of 3 Fluoro 4 Methoxycinnamic Acid

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic structure, reactivity, and spectroscopic properties of 3-Fluoro-4-methoxycinnamic acid. These calculations are grounded in the fundamental principles of quantum mechanics, providing a robust theoretical framework for predicting molecular behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. By focusing on the electron density, DFT can accurately predict the electronic structure and reactivity of this compound.

The electronic properties of a molecule are pivotal in determining its chemical behavior. For cinnamic acid derivatives, the presence of substituents on the phenyl ring significantly influences the electronic distribution. In this compound, the fluorine atom at the C3 position acts as an electron-withdrawing group due to its high electronegativity, while the methoxy (B1213986) group at the C4 position is an electron-donating group. This push-pull electronic effect across the conjugated system, which includes the phenyl ring and the acrylic acid moiety, is a key determinant of the molecule's reactivity.

Computational studies on analogous molecules, such as trans-4-methoxycinnamic acid, have utilized DFT with the B3LYP functional and a 6-311G(d,p) basis set to analyze key electronic descriptors. rsisinternational.org These studies reveal a planar and conjugated molecular structure, which is essential for efficient electron delocalization and stability. rsisinternational.org The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.

Table 1: Calculated Electronic Properties of a Related Compound (trans-4-Methoxycinnamic Acid) using DFT

| Parameter | Value |

| HOMO Energy | -5.9160 eV |

| LUMO Energy | -1.6275 eV |

| Energy Gap (Eg) | 4.2885 eV |

| Data sourced from a DFT study on trans-4-methoxycinnamic acid. rsisinternational.org |

Ab Initio Methods for Conformational Preference and Energy Landscapes

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed to explore the conformational preferences and energy landscapes of molecules. For a flexible molecule like this compound, understanding its stable conformations is essential.

The conformational landscape of cinnamic acid derivatives is primarily determined by the rotational barriers around the single bonds, particularly the Cα-Cβ bond and the bond connecting the phenyl ring to the acrylic acid side chain. Studies on cinnamic acid itself have shown the existence of different conformers, such as s-cis and s-trans isomers, arising from rotation around the C-C single bond of the propenoic acid group. jmcs.org.mx

Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis)

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic signatures of molecules, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: Theoretical calculations of NMR chemical shifts provide valuable information for structural elucidation. For this compound, predicting the ¹H and ¹³C NMR chemical shifts can aid in the assignment of experimental spectra. The chemical shifts are sensitive to the electronic environment of each nucleus, which is influenced by the fluoro and methoxy substituents.

IR Spectroscopy: The vibrational frequencies calculated using methods like DFT can be correlated with experimental IR spectra to identify characteristic functional groups. For this compound, key vibrational modes would include the O-H stretching of the carboxylic acid, the C=O stretching, the C=C stretching of the alkene, and the C-F stretching, as well as aromatic C-H and C-C vibrations. A computational study on trans-4-methoxycinnamic acid has provided a detailed vibrational analysis, which serves as a good reference. rsisinternational.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra of molecules. rsisinternational.org The absorption maxima (λmax) correspond to electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. The conjugated π-system of this compound is expected to result in strong UV absorption. The positions of the absorption bands are influenced by the substituents on the phenyl ring. The electron-donating methoxy group and the electron-withdrawing fluoro group will likely cause a shift in the absorption bands compared to unsubstituted cinnamic acid.

Table 2: Predicted Spectroscopic Data for Cinnamic Acid Derivatives

| Spectroscopic Technique | Predicted Feature |

| ¹H NMR | Chemical shifts influenced by electron density changes due to F and OCH₃ groups. |

| ¹³C NMR | Aromatic and vinylic carbon signals shifted based on substituent effects. |

| IR | Characteristic peaks for O-H, C=O, C=C, C-F, and C-O stretching vibrations. |

| UV-Vis (TD-DFT) | Strong absorption in the UV region due to π-π* transitions in the conjugated system. |

| This table represents expected features based on general principles and studies of related compounds. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational changes and the influence of the environment.

Solvent Effects on Molecular Conformations

The conformation of a molecule can be significantly influenced by its solvent environment. MD simulations explicitly including solvent molecules can provide a realistic picture of how interactions with the solvent affect the conformational preferences of this compound. For instance, in a polar solvent, conformations with a larger dipole moment might be stabilized. A study on cinnamic acid using a polarizable continuum model (PCM) showed that while the solvent did not change the most stable conformer, the stability of the conformers increased with the dielectric constant of the solvent. jmcs.org.mx Explicit solvent MD simulations would offer a more detailed view of the specific hydrogen bonding and other interactions between the solute and solvent molecules, and how these interactions govern the molecule's dynamic conformational landscape.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery and materials science for understanding and predicting ligand-target interactions at a molecular level.

The absence of such studies means that there is currently no specific data on the binding energies, interaction modes (such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions), or predicted biological targets for this compound from a molecular docking perspective. Future research in this area would be necessary to elucidate its potential as a ligand for various enzymes or receptors.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are theoretical models that aim to correlate the structural or property-based descriptors of a series of compounds with a particular physicochemical property. These models are instrumental in predicting the properties of new compounds without the need for experimental synthesis and testing.

Similar to the findings for molecular docking, dedicated QSPR studies for this compound have not been identified in the current body of scientific literature. Research in the field of QSPR has been conducted on various classes of cinnamic acid derivatives to predict properties such as solubility, toxicity, and biological activity. nih.gov These studies often involve the calculation of a wide array of molecular descriptors, including constitutional, topological, geometrical, and electronic parameters, and the development of a mathematical equation that links these descriptors to a specific property.

However, the specific application of QSPR methodologies to predict the properties of this compound is not documented. Therefore, no QSPR models or predicted property data for this compound are available. The development of such models would require a dataset of related compounds with experimentally determined properties, from which a predictive relationship could be derived.

In Vitro Mechanistic Biological Studies and Structure Activity Relationships Sar of Cinnamic Acid Derivatives

Investigation of Enzyme Modulatory Effects

The ability of cinnamic acid derivatives to modulate the activity of various enzymes is a key area of research. These interactions are fundamental to understanding their therapeutic potential.

Histone Deacetylase (HDAC) Inhibition by Cinnamic Acid Analogues

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression by removing acetyl groups from histones, leading to a more compact and transcriptionally silenced chromatin structure. wikipedia.org Inhibitors of HDACs (HDACi) can induce hyperacetylation of histones, which results in a more open chromatin structure, thereby affecting gene expression and potentially leading to the suppression of tumor cell proliferation through cell cycle arrest, differentiation, and/or apoptosis. wikipedia.org

Cinnamic acid derivatives have been investigated as potential HDAC inhibitors. The general structure of many HDAC inhibitors includes a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. Hydroxamic acid-based derivatives of cinnamic acid have shown promise in this area. turkjps.org Computational studies, including 3D-QSAR and molecular docking, have been employed to understand the structure-activity relationships of these compounds and to design more potent and selective inhibitors. turkjps.org These studies have highlighted the importance of specific structural features, such as the heterocyclic linker in hydroxamic acid-based inhibitors, for enhancing the binding affinity to the HDAC active site. turkjps.org For instance, research on synthetic cinnamides and cinnamates has suggested that histone deacetylases like caHOS2 and caRPD3 are potential targets for the antifungal activity of these compounds. mdpi.com

Tyrosinase Inhibition Kinetics and Molecular Mechanisms

Tyrosinase is a key copper-containing enzyme responsible for melanin (B1238610) biosynthesis and is also implicated in the browning of fruits and vegetables. rsc.org The inhibition of tyrosinase is a significant area of research in the cosmetic and medicinal fields for the development of depigmenting agents. Cinnamic acid and its derivatives have been extensively studied as tyrosinase inhibitors. rsc.orgnih.govnih.gov

The inhibitory mechanism of these compounds can vary. For example, some cinnamic acid derivatives act as competitive, non-competitive, or mixed-type inhibitors. rsc.orgbenthamdirect.commdpi.com The nature of the substituent on the phenyl ring of cinnamic acid plays a crucial role in its tyrosinase inhibitory activity. Studies have shown that the presence of a hydroxyl group at the 4-position of the cinnamic acid moiety can enhance inhibitory activity. nih.gov For instance, (E)-2-acetyl-5-methoxyphenyl-3-(4-hydroxyphenyl)acrylate showed strong tyrosinase inhibition with an IC50 value of 2.0 μM, which is significantly more potent than the positive control, kojic acid (IC50: 32.2 μM). nih.gov

Furthermore, the introduction of a fluoro group has also been shown to enhance tyrosinase inhibition. nih.govnih.gov For example, a cinnamic acid analogue with a 4-fluoro substitution exhibited strong inhibition of tyrosinase. nih.gov Molecular docking and simulation studies have been used to elucidate the binding interactions between cinnamic acid derivatives and the tyrosinase active site, with some derivatives shown to chelate the copper ions in the active center. nih.gov

| Compound | Tyrosinase Inhibition (IC50) | Inhibition Type |

| (E)-2-acetyl-5-methoxyphenyl-3-(4-hydroxyphenyl)acrylate | 2.0 μM nih.gov | Reversible nih.gov |

| (E)-2-acetyl-5-methoxyphenyl-3-(4-methoxyphenyl)acrylate | 8.3 μM nih.gov | Reversible, Mixed-type rsc.orgnih.gov |

| (E)-2-isopropyl-5-methylphenyl-3-(4-hydroxyphenyl)acrylate | 10.6 μM nih.gov | Reversible, Mixed-type rsc.orgnih.gov |

| 4-chlorocinnamic acid | Not specified | Inhibitory effect observed nih.gov |

| Kojic Acid (Positive Control) | 32.2 μM nih.gov | Not specified |

| 3-hydroxy-4-methoxycinnamic acid | 0.13 mmol/L (monophenolase), 0.39 mmol/L (diphenolase) researchgate.net | Competitive researchgate.net |

Cellular and Molecular Mechanism Elucidation

Beyond enzyme inhibition, the biological effects of cinnamic acid derivatives are also mediated through their influence on various cellular and molecular pathways.

Induction of Programmed Cell Death Pathways in Cellular Models

Cinnamic acid and its derivatives have demonstrated the ability to induce apoptosis, or programmed cell death, in various cancer cell lines. nih.govnih.gov The mechanisms underlying this pro-apoptotic activity are multifaceted. Studies have shown that cinnamic acid can cause DNA damage, leading to an inhibition of DNA synthesis and the induction of nuclear aberrations, ultimately culminating in apoptosis. nih.govnih.gov

For example, in human melanoma cells (HT-144), cinnamic acid treatment led to an increased frequency of micronucleated cells and the activation of caspase-3, a key executioner caspase in the apoptotic cascade. nih.gov The compound was also observed to disrupt the microtubule network within these cells. nih.gov Furthermore, some fatty acid-containing hydroxamic acid derivatives of cinnamic acid have been shown to induce apoptosis in prostate cancer cells through a mechanism dependent on the mitochondrial respiratory chain. nih.gov This involves the generation of reactive oxygen species, alterations in mitochondrial membrane potential, and changes in mitochondrial morphology. nih.gov

Modulation of Inflammatory Signaling Cascades (e.g., Mincle Pathway)

Cinnamic acid derivatives have been shown to possess anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. mdpi.comnih.gov One such pathway is the Mincle (macrophage-inducible C-type lectin) signaling pathway, which is involved in the innate immune response to fungal infections. nih.gov

Research on 4-methoxycinnamic acid (MCA) has demonstrated its ability to exert anti-inflammatory effects in a fungal keratitis model by downregulating the expression of pro-inflammatory factors such as IL-1β, TNF-α, and IL-6. nih.gov The underlying mechanism for this anti-inflammatory action was associated with the Mincle signaling pathway. nih.gov Additionally, cinnamic acid derivatives can inhibit the activation of other critical inflammatory pathways, such as the Toll-like receptor 4 (TLR4) and nuclear factor kappa B (NF-κB) signaling pathways, which are central to the production of pro-inflammatory cytokines. mdpi.com

Mechanisms of Antimicrobial Action, including Fungal Cell Wall and Membrane Integrity

The antimicrobial properties of cinnamic acid and its derivatives have been well-documented against a range of bacteria and fungi. nih.govnih.gov The mechanisms of action are diverse and can involve disruption of the cell wall and membrane, as well as inhibition of key enzymes.

In fungi, one of the proposed mechanisms of action is the inhibition of benzoate (B1203000) 4-hydroxylase (CYP53), an enzyme unique to fungi that is involved in the detoxification of aromatic compounds. nih.gov Several cinnamic acid derivatives have been shown to inhibit the enzymatic activity of CYP53A15 from Cochliobolus lunatus, correlating with their antifungal activity. nih.gov

Influence on Cellular Metabolic Processes (e.g., Glucose Homeostasis, Insulin (B600854) Secretion)

Cinnamic acid derivatives have garnered significant attention for their potential role in modulating cellular metabolic processes, particularly glucose homeostasis and insulin secretion. While direct studies on 3-Fluoro-4-methoxycinnamic acid are limited, the effects of its structural relatives, especially those containing methoxy (B1213986) substituents, provide critical insights.

The presence of p-hydroxy and methoxy groups on the cinnamic acid scaffold has been identified as important for conferring insulin-releasing activity. researchgate.netjocpr.com Specifically, p-methoxycinnamic acid (p-MCA), a close analogue of the title compound, has demonstrated the ability to stimulate insulin secretion. uni.lunih.gov In vitro studies using perfused rat pancreas and INS-1 pancreatic β-cells have shown that p-MCA can enhance glucose-induced insulin secretion. uni.lunih.gov Further investigations into the mechanism suggest that p-MCA stimulates insulin release from pancreatic β-cells by increasing the influx of extracellular calcium (Ca²⁺) through L-type Ca²⁺ channels, a pathway distinct from the closure of ATP-sensitive K⁺ channels. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Analysis for this compound and its Analogues

The biological efficacy of cinnamic acid derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring. nih.govmdpi.com The specific combination of a fluorine atom at the 3-position and a methoxy group at the 4-position on the phenyl ring of this compound creates a unique electronic and steric profile that dictates its interaction with biological targets.

Impact of Fluoro and Methoxy Substituents on Bioactivity

The bioactivity of this compound is a composite of the effects of its individual and combined substituents.

Fluoro Group: The fluorine (F) atom, an electron-withdrawing halogen, has a more variable impact on bioactivity that is highly dependent on its position on the phenyl ring. nih.gov In some cases, the introduction of fluorine can decrease the potency of a compound. nih.gov However, in other contexts, such as in antitubercular agents, a fluoro substitution on the phenyl ring can significantly enhance activity. nih.gov The presence of an electron-withdrawing group on the phenyl ring has been shown to enhance the anti-leishmanicidal activity of cinnamic acid derivatives. mdpi.com The small size of the fluorine atom means it can often be substituted for a hydrogen atom with minimal steric disruption, while its high electronegativity can alter binding interactions and metabolic stability.

Combined Effect: In this compound, the electron-donating 4-methoxy group and the electron-withdrawing 3-fluoro group create a push-pull electronic effect across the phenyl ring. This electronic arrangement can significantly influence the acidity of the carboxylic acid group and the reactivity of the alkene side chain, thereby modulating the molecule's pharmacokinetic profile and binding affinity for biological targets.

Below is a data table summarizing the influence of substituents on the bioactivity of cinnamic acid analogues based on published findings.

| Substituent | Position(s) | General Effect on Bioactivity | Example Activity | Reference |

| Methoxy (-OCH₃) | para (4) | Enhancing | Insulin Secretion, Antidiabetic | jocpr.commdpi.com |

| Methoxy (-OCH₃) | 3, 4 | Enhancing | Enzyme Inhibition | nih.gov |

| Hydroxy (-OH) & Methoxy (-OCH₃) | para (4) | Enhancing | Insulin Release | researchgate.net |

| Fluoro (-F) | para (4) | Enhancing | Anti-tuberculosis | nih.gov |

| Chloro (-Cl) | para (4) | Enhancing (vs. ortho) | Antibacterial | nih.gov |

| Electron-withdrawing group | Phenyl Ring | Enhancing | Antifungal, Anti-leishmanicidal | mdpi.comnih.gov |

Stereochemical Requirements for Enhanced Efficacy

The stereochemistry of the cinnamic acid scaffold, particularly the geometry of the carbon-carbon double bond in the acrylic acid side chain, is a critical determinant of biological activity. Cinnamic acids can exist as two geometric isomers: the trans (E) isomer and the cis (Z) isomer.

The trans isomer is generally the more thermodynamically stable and more common form found in nature. For many biological activities associated with cinnamic acid derivatives, the trans configuration is preferred for optimal efficacy. This preference is often attributed to the specific spatial arrangement required for the molecule to fit into the binding pocket of a target enzyme or receptor. For example, in a study of cinnamic acid derivatives as multidrug-resistance (MDR) modulators, the isomeric configuration was found to be crucial, with a specific trans/cis mixture demonstrating the most potent activity. nih.gov While specific stereochemical studies on this compound are not widely reported, it is reasonable to infer from the broader class of cinnamic acids that the trans isomer would be the more biologically active form for most applications.

Natural Occurrence and Biosynthetic Pathways of Methoxycinnamic Acids

Identification of Related Cinnamic Acid Derivatives in Plant Metabolomes

Cinnamic acid and its derivatives are widespread throughout the plant kingdom. mdpi.com The methoxy (B1213986) forms, in particular, have been identified in numerous plant species and food products. For instance, p-methoxycinnamic acid (p-MCA) is found in coffee, peanuts, buckwheat, and rice bran. mdpi.comnih.gov It is also a known constituent of various medicinal plants and spices, including chamomile (Matricaria chamomilla), turmeric (Curcuma longa), and kencur galangal (Kaempferia galanga). mdpi.comresearchgate.net

Metabolomic studies, which analyze the complete set of small-molecule metabolites in a biological sample, have been instrumental in identifying and quantifying these compounds in plants. nih.govresearchgate.net For example, research on maize (Zea mays) has used metabolomics to observe changes in the plant's metabolic profile in response to trans-cinnamic acid. nih.govresearchgate.net Advanced analytical techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are essential for detecting these derivatives in complex plant extracts. researchgate.netdocumentsdelivered.com

Table 2: Examples of Naturally Occurring Methoxycinnamic Acids and Related Derivatives

| Compound Name | Common Natural Sources | Source |

|---|---|---|

| p-Methoxycinnamic acid (p-MCA) | Coffee, peanuts, rice bran, chamomile, certain fruits and cereals | mdpi.comnih.gov |

| Ferulic acid (4-Hydroxy-3-methoxycinnamic acid) | Cereal grains, coffee, fruits, vegetables | nih.gov |

| Isoferulic acid (3-Hydroxy-4-methoxycinnamic acid) | Reported in various plants | nist.gov |

| Sinapic acid (3,5-Dimethoxy-4-hydroxycinnamic acid) | Found in the family Brassicaceae (e.g., mustard seeds) | taylorandfrancis.com |

| N-trans-feruloyltyramine | Bulbs of Allium tripedale | researchgate.netnih.gov |

Enzymatic Synthesis and Biotransformation of Phenylpropanoids

The biosynthesis of cinnamic acids in plants occurs via the phenylpropanoid pathway. taylorandfrancis.com This metabolic route begins with the amino acid L-phenylalanine. taylorandfrancis.comwikipedia.org A series of enzymatic reactions then converts phenylalanine into the various cinnamic acid derivatives.

The initial and rate-limiting step is the deamination of L-phenylalanine to form trans-cinnamic acid, a reaction catalyzed by the enzyme Phenylalanine ammonia-lyase (PAL) . taylorandfrancis.com Subsequent hydroxylations and methylations produce the diverse array of hydroxy- and methoxycinnamic acids. For example, Cinnamate 4-hydroxylase (C4H) converts trans-cinnamic acid to p-coumaric acid. frontiersin.org Methylation reactions, catalyzed by O-methyltransferases (OMTs), then add methoxy groups to the phenyl ring, leading to compounds like ferulic acid and sinapic acid. wikipedia.org

Beyond natural biosynthesis, enzymes are also utilized for the in vitro synthesis and modification of these compounds. This field, known as biotransformation, offers an efficient and environmentally friendly alternative to purely chemical synthesis. For instance, lipases such as Candida antarctica Lipase B (CaL-B) have been successfully used to catalyze the esterification of hydroxycinnamic acid derivatives to produce phenylpropanoid glycoside analogues. nih.govnih.gov Similarly, lipases from Rhizopus oryzae have been employed for the large-scale synthesis of 2-ethylhexyl-p-methoxycinnamate, a common UV filter. mdpi.comresearchgate.net

Table 3: Key Enzymes in the Phenylpropanoid Pathway

| Enzyme | Abbreviation | Function | Source |

|---|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to trans-cinnamic acid | taylorandfrancis.comwikipedia.org |

| Cinnamate 4-hydroxylase | C4H | Converts trans-cinnamate to 4-hydroxycinnamate (p-coumaric acid) | frontiersin.orgwikipedia.org |

| 4-Coumarate-CoA ligase | 4CL | Converts 4-coumarate to 4-coumaroyl-CoA, a central intermediate | frontiersin.orgwikipedia.org |

| Caffeate O-methyltransferase | COMT | Catalyzes the methylation of caffeic acid to form ferulic acid | wikipedia.org |

Methods for Isolation and Purification from Biological Sources

Extracting and purifying specific cinnamic acid derivatives from complex plant matrices requires a multi-step approach. The process typically begins with the extraction of dried and powdered plant material using solvents. nih.govnih.gov

A common strategy is sequential extraction with solvents of increasing polarity, such as hexane, chloroform, and methanol. nih.govdoaj.org This initial step separates compounds into broad classes based on their solubility. The resulting extracts, particularly those rich in phenolic compounds, are then subjected to further fractionation and purification. researchgate.net

Chromatographic techniques are central to the isolation of pure compounds. Medium-pressure liquid chromatography (MPLC) with a reversed-phase column (like RP-18) is often used for initial fractionation of the crude extract. nih.govnih.gov For the final purification of individual compounds, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice, offering high resolution and purity. researchgate.netdocumentsdelivered.comnih.gov The structure of the isolated pure compounds is then confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.netnih.gov This combination of extraction and chromatographic methods has been successfully applied to isolate derivatives like N-trans-feruloyltyramine from the bulbs of Allium tripedale. researchgate.netnih.govnih.gov

Future Research Directions and Advanced Applications

Rational Design and Synthesis of Next-Generation Bioactive Analogues

The rational design of new bioactive molecules is a cornerstone of modern drug discovery. rsc.org For 3-Fluoro-4-methoxycinnamic acid, future efforts will likely concentrate on creating a library of analogues through strategic structural modifications to enhance biological efficacy. The existing scaffold, comprising a phenyl ring, an acrylic acid group, and specific fluoro and methoxy (B1213986) substituents, offers multiple points for derivatization. nih.gov

Key synthetic strategies will involve the functionalization of the carboxylic acid group to create esters, amides, and hydrazides. beilstein-journals.orgnih.gov For instance, coupling reactions using reagents like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) or the formation of anhydrides with reagents such as isobutyl chloroformate can yield a diverse range of amides and esters. beilstein-journals.orgnih.gov The synthesis of such derivatives is often straightforward, allowing for the creation of large libraries for screening. jocpr.com The nature and position of substituents on the cinnamic acid structure are known to play a crucial role in the biological activity of the resulting derivatives. nih.gov

Furthermore, bioisosteric replacement will be a valuable tool. The fluorine atom or the methoxy group on the phenyl ring could be replaced with other functional groups (e.g., chlorine, trifluoromethyl, or hydroxyl groups) to fine-tune electronic properties, lipophilicity, and metabolic stability. The goal is to design novel compounds with improved target affinity, selectivity, and pharmacokinetic profiles, potentially leading to more effective therapeutic agents for a range of diseases, including cancer, microbial infections, and neurological disorders. nih.govresearchgate.net

Integration of Omics Technologies for Systems-Level Mechanistic Understanding

To fully comprehend the biological impact of this compound and its future analogues, a systems-level approach is necessary. The integration of "omics" technologies—such as proteomics, metabolomics, and transcriptomics—offers a powerful methodology for elucidating the mechanisms of action. While current research on this specific compound is limited, the application of these technologies to related phenolic compounds provides a clear roadmap.

Potential Omics Applications:

Proteomics: This can identify the direct protein targets of the compound and map out the downstream signaling pathways that are affected. By comparing the proteomes of treated and untreated cells, researchers can uncover changes in protein expression and post-translational modifications, offering insights into the compound's mode of action.

Metabolomics: This involves the comprehensive analysis of metabolites in a biological system. Ultra-high-performance liquid chromatography–high-resolution mass spectrometry (UHPLC–HRMS) is a key technique used for this purpose. acs.org By applying metabolomics, researchers could track how this compound is metabolized and how it perturbs endogenous metabolic pathways, which is crucial for understanding both its efficacy and potential toxicity. acs.orgcreative-proteomics.com

Transcriptomics: By analyzing the complete set of RNA transcripts, transcriptomics can reveal how the compound influences gene expression. This can help identify gene networks and regulatory pathways that are modulated by the compound, providing a broader understanding of its cellular impact.

This integrated omics approach will be vital for moving beyond a single-target view of drug action and understanding the holistic biological response to these novel compounds.

Application of Chemoinformatics and Machine Learning in Compound Prioritization

As the library of potential this compound analogues grows, chemoinformatics and machine learning (ML) will become indispensable for prioritizing which compounds to synthesize and test. harvard.edu These computational tools can predict the biological activity and physicochemical properties of molecules before they are ever created in a lab, saving significant time and resources. harvard.edunih.gov

A primary application is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govresearchgate.net QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov For this compound derivatives, a QSAR model would be built by calculating a set of molecular descriptors (e.g., electronic, thermodynamic, and spatial properties) for a series of synthesized analogues and correlating them with their experimentally measured activity. nih.govresearchgate.net

Machine learning algorithms, such as artificial neural networks and support vector machines, can then be trained on this data to create predictive models. nih.govnih.govmdpi.com These models can screen virtual libraries of thousands of potential analogues and predict their activity, allowing researchers to focus on synthesizing only the most promising candidates. nih.gov This data-driven approach accelerates the discovery of new lead compounds with enhanced activity profiles. nih.gov

| Technology | Application | Objective | Potential Outcome |

|---|---|---|---|

| QSAR Modeling | Predicting biological activity based on chemical structure. nih.gov | To identify key structural features required for activity. | A predictive model to estimate the efficacy of virtual compounds. nih.gov |

| Molecular Docking | Simulating the binding of a ligand to a biological target. nih.gov | To predict binding affinity and orientation of analogues in a target's active site. | Ranking of potential analogues based on binding energy; identification of key interactions. nih.gov |

| Machine Learning (e.g., Neural Networks) | Pattern recognition in large datasets of compounds and activities. nih.govmdpi.com | To build predictive models for activity, toxicity, and pharmacokinetic properties. | Prioritization of candidates for synthesis; reduced need for animal testing. nih.gov |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of functional groups required for biological activity. nih.gov | To create a 3D template for designing new molecules with similar activity. | Design of novel scaffolds that retain key binding features. |

Exploration in Advanced Materials Science, including Liquid Crystalline Systems

The unique structural features of cinnamic acid and its derivatives make them promising building blocks for advanced polymers and liquid crystals. rsc.orgrsc.org The presence of an aromatic ring, a conjugated double bond, and reactive carboxylic acid and/or hydroxyl groups has driven their use in polymer science. researchgate.net The double bond, in particular, can undergo [2+2] photocycloaddition upon UV irradiation, a property useful for creating photoresponsive materials. researchgate.netmdpi.com

For this compound, these properties suggest significant potential in materials science. The introduction of a fluorine atom can enhance thermal stability and introduce specific intermolecular interactions, while the methoxy group can influence the molecule's polarity and packing in the solid state. These substitutions make it a compelling candidate for the synthesis of novel functional materials.

There is a growing body of research on cinnamic acid derivatives in liquid crystalline systems. researchgate.netszfki.hursc.orgscielo.br Esters derived from cinnamic acids have been shown to exhibit nematic and smectic liquid crystal phases, which are crucial for applications in display technologies. rsc.orgscielo.br The rigid, rod-like structure of these molecules facilitates the formation of ordered mesophases. szfki.hu The specific electronic properties conferred by the fluoro and methoxy groups in this compound could be exploited to create new liquid crystals with tailored properties, such as enhanced polarisability or specific photochemical responsiveness, opening doors for their use in advanced optical and electronic devices. szfki.hutandfonline.com

Q & A

Q. What synthetic strategies are effective for introducing the fluorine substituent in 3-Fluoro-4-methoxycinnamic acid?

- Methodological Answer : Fluorination can be achieved via electrophilic substitution or nucleophilic aromatic substitution (NAS). For NAS, pre-functionalize the aromatic ring with a leaving group (e.g., nitro or halogen) at the 3-position. Use fluorinating agents like KF in the presence of phase-transfer catalysts or Selectfluor® under mild conditions. Purification via HPLC or recrystallization ensures >98% purity, as noted for structurally related fluorinated benzoic acids . Monitor reaction progress using NMR to confirm fluorination efficiency.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm, methoxy C-O at ~1250 cm) .

- NMR : NMR resolves methoxy (δ ~3.8 ppm) and aromatic protons; NMR confirms fluorine coupling patterns; NMR (δ ~-110 to -120 ppm) verifies fluorine incorporation .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected: ~196 g/mol for CHFO) and fragmentation patterns .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (N/Ar) at -20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as these degrade the compound . Conduct stability studies via accelerated aging (40°C/75% RH) and monitor degradation by TLC or HPLC.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity (e.g., enzyme inhibition) of this compound?

- Methodological Answer :

- Assay Validation : Replicate studies under standardized conditions (pH 7.4, 37°C) with controls (e.g., non-fluorinated analogs).

- Stereochemical Analysis : Verify E/Z isomerism via NOESY NMR or X-ray crystallography, as isomer ratios impact activity .

- Metabolic Stability : Assess compound integrity in biological matrices using LC-MS/MS to rule out in situ degradation .

Q. How does the electron-withdrawing fluorine substituent influence the reactivity of 4-methoxycinnamic acid derivatives?

- Methodological Answer :

- Kinetic Studies : Compare reaction rates (e.g., esterification, amidation) between fluorinated and non-fluorinated analogs. Fluorine increases electrophilicity at the carboxylic acid group, accelerating nucleophilic attacks .

- Computational Analysis : Use density functional theory (DFT) to calculate partial charges and frontier molecular orbitals, revealing enhanced reactivity at the β-carbon of the propenoic chain.

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Protection-Deprotection : Protect the hydroxyl group (if present) during fluorination using acetyl or tert-butyldimethylsilyl (TBS) groups to prevent side reactions .

- Catalytic Systems : Employ Pd/Cu catalysts for Heck coupling to construct the cinnamic acid backbone, achieving >80% yield .

- Table: Comparison of Synthetic Routes :

| Method | Starting Material | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Electrophilic Fluorination | 4-Methoxycinnamic acid | 65 | 98 | |

| NAS with KF | 3-Nitro-4-methoxycinnamic acid | 72 | 95 |

Data Contradiction Analysis

Q. Why do computational models and experimental results diverge in predicting the solubility of this compound?

- Methodological Answer :

- Solubility Parameters : Experimental logP values may conflict with predictions due to intermolecular hydrogen bonding (e.g., carboxylic acid dimerization). Measure solubility in DMSO, ethanol, and PBS using UV-Vis spectroscopy.

- Crystal Packing : X-ray diffraction can reveal polymorphic forms with varying solubility profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten